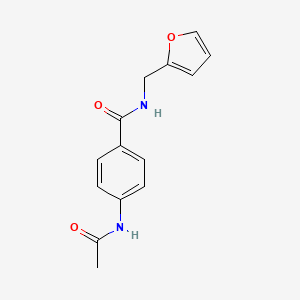

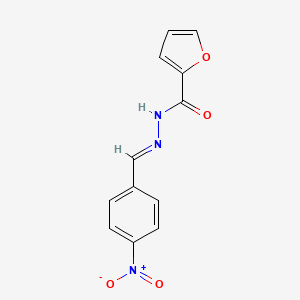

4-(acetylamino)-N-(2-furylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(acetylamino)-N-(2-furylmethyl)benzamide, also known as Fumonisin B1, is a mycotoxin produced by Fusarium fungi. This toxin is commonly found in maize, corn, and other cereal crops, and can cause serious health problems in both humans and animals.

Scientific Research Applications

Histone Deacetylase Inhibition

4-(acetylamino)-N-(2-furylmethyl)benzamide, known as CI-994 or N-acetyldinaline, is studied for its role as a histone deacetylase (HDAC) inhibitor. It induces histone hyperacetylation in cells, which is a mechanism related to its antitumor activity. This compound has shown to inhibit HDAC-1 and HDAC-2, playing a significant role in cancer therapeutics (Kraker et al., 2003).

Anti-Acetylcholinesterase Activity

Research into derivatives of 4-(acetylamino)-N-(2-furylmethyl)benzamide has shown potent anti-acetylcholinesterase (anti-AChE) activity. These derivatives, particularly those with bulky moieties, have been found to inhibit AChE significantly, which is crucial for developing treatments for conditions like dementia (Sugimoto et al., 1990).

Antitumor Activity

CI-994 has been extensively studied for its antitumor properties. It is effective against various solid tumors, indicating a broad spectrum of antitumor activity. Prolonged administration at lower doses has been shown to be more effective than short-term therapy at higher doses, suggesting its potential in cancer treatment strategies (LoRusso et al., 2004).

Chemotherapy for Acute Myelocytic Leukemia

In the context of leukemia, acetyldinaline (a derivative of CI-994) has been found to have a differential activity against leukemic cells compared to normal stem cells. This has significant implications for remission-induction treatment in leukemia, especially acute myelocytic leukemia, demonstrating its potential as a chemotherapy agent (el-Beltagi et al., 1993).

Potential for Melanoma Imaging

Research into N-(dialkylaminoalkyl)benzamides, related to 4-(acetylamino)-N-(2-furylmethyl)benzamide, has shown promise for melanoma imaging. Certain derivatives exhibit high uptake in melanoma and slow clearance rates, making them potential candidates for melanoma imaging and possibly for radionuclide therapy (Eisenhut et al., 2000).

properties

IUPAC Name |

4-acetamido-N-(furan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-10(17)16-12-6-4-11(5-7-12)14(18)15-9-13-3-2-8-19-13/h2-8H,9H2,1H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRBSSDSIXHPRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetamido-N-[(furan-2-yl)methyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5502295.png)

![4-pyrido[3,4-b]pyrazin-3-ylphenol](/img/structure/B5502313.png)

![2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5502318.png)

![4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502334.png)

![1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)

![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)